molecular formula C19H23N3O5S B1231450 N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline

N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline

Cat. No. B1231450
M. Wt: 405.5 g/mol
InChI Key: OSZAJYODVQGSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline is a sulfonamide and a member of benzenes.

Scientific Research Applications

Synthesis and Structural Analysis

  • A new pyrrolidinone derivative was synthesized using aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde. The product's structure was confirmed by spectroscopic methods and single-crystal X-ray analysis (Ahankar et al., 2021).

Chemical Properties and Reactivity

  • The study of multisubstituted tetrahydropyrimidines highlighted the reactivity of compounds similar to the query molecule with various reagents, showcasing their synthetic versatility (Vincze et al., 2015).
  • Research on substituted N-phenoxyethylanilines provided insights into the vibrational, geometrical, and electronic properties of such compounds, relevant to understanding the behavior of the query compound (Finazzi et al., 2003).

Applications in Materials Science

  • A study synthesized and characterized novel electrochromic materials involving similar molecular structures, demonstrating potential applications in NIR region electrochromic devices (Li et al., 2017).
  • The oxidation of similar anilines to produce azoxyarenes and other products has implications in the synthesis of complex organic molecules, which could be applied to material science (Gebhardt et al., 2008).

Nonlinear Optics and Electronics

  • Research on the first-order hyperpolarizability and intramolecular charge transfer of related aniline derivatives indicated their potential use in nonlinear optics and photonic applications (Raaghul et al., 2022).

properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline

InChI

InChI=1S/C19H23N3O5S/c1-27-16-6-4-15(5-7-16)10-11-20-18-9-8-17(14-19(18)22(23)24)28(25,26)21-12-2-3-13-21/h4-9,14,20H,2-3,10-13H2,1H3

InChI Key

OSZAJYODVQGSCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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